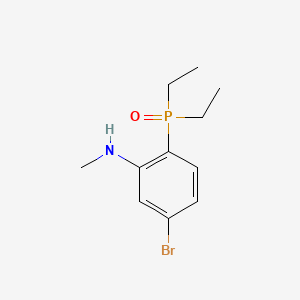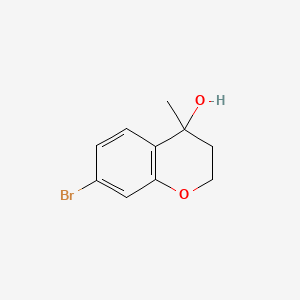
2,3,4,6-Tetrachlorophenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrachlorophenetole: is an organochlorine compound with the molecular formula C8H6Cl4O . It is a derivative of phenetole, where four chlorine atoms are substituted at the 2, 3, 4, and 6 positions on the benzene ring. This compound is known for its chemical stability and resistance to degradation, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachlorophenetole typically involves the chlorination of phenetole. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-Tetrachlorophenetole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenetole derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Tetrachloroquinones.
Reduction: Dichlorophenetole or monochlorophenetole derivatives.
Substitution: Hydroxyphenetole or aminophenetole derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetrachlorophenetole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrachlorophenetole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its chlorinated structure plays a crucial role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrachlorophenetole
- 2,3,5,6-Tetrachlorophenetole
- Pentachlorophenetole
Comparison:
- 2,3,4,6-Tetrachlorophenetole is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity.
- 2,3,4,5-Tetrachlorophenetole and 2,3,5,6-Tetrachlorophenetole have different substitution patterns, leading to variations in their chemical properties and applications.
- Pentachlorophenetole has an additional chlorine atom, which can further enhance its stability and reactivity but may also increase its toxicity.
Propriétés
Numéro CAS |
56818-02-1 |
|---|---|
Formule moléculaire |
C8H6Cl4O |
Poids moléculaire |
259.9 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-8-5(10)3-4(9)6(11)7(8)12/h3H,2H2,1H3 |
Clé InChI |
OMGPLLBLNOWRAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

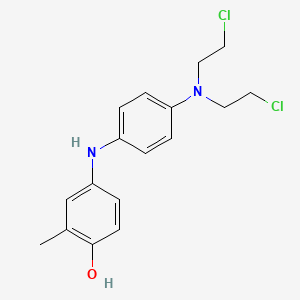

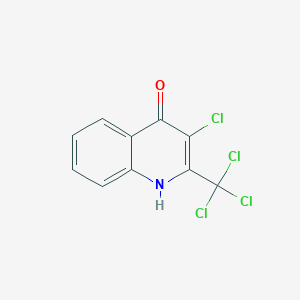
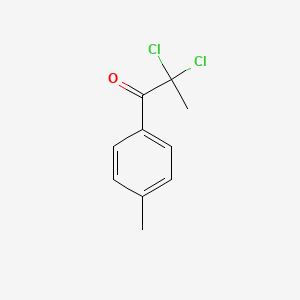
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)
![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
